molecular formula C25H31N3O5S B2748498 N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methylbenzamide CAS No. 1025033-60-6

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methylbenzamide

Cat. No. B2748498
CAS RN: 1025033-60-6
M. Wt: 485.6
InChI Key: LXGTVHXXQILZHF-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . Piperazine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring could potentially make the compound basic .

Scientific Research Applications

Anticonvulsant Activities

  • Anticonvulsant activity of some 4-aminobenzamides: Research on a series of 4-aminobenzamides, including those with similar structures to the compound , demonstrated significant anticonvulsant effects. These compounds were tested against seizures induced by electroshock and pentylenetetrazole, with certain N-alkyl amides showing potent activity against maximal electroshock seizures (Clark et al., 1984).

Dopamine Receptor Ligands

  • Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides: This study focused on the synthesis of compounds with high affinity for dopamine D3 receptors. By replacing the flexible butyl linker with a more conformationally constrained cyclohexyl linker, researchers aimed to improve the D3-receptor affinity and selectivity. One compound showed high D3-receptor affinity and a significant selectivity over D4, D2, 5-HT1A, and α1-receptors, indicating its potential as a full agonist at D3 receptor (Leopoldo et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some piperazine derivatives act by inhibiting certain enzymes or interacting with various receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

N-[2-(4-butanoylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S/c1-4-5-22(29)27-14-16-28(17-15-27)25(31)24(26-23(30)20-10-6-18(2)7-11-20)34(32,33)21-12-8-19(3)9-13-21/h6-13,24H,4-5,14-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGTVHXXQILZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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